Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate
Overview
Description
Azatadine 2-butenedioate (1:2) is a chemical compound that combines azatadine, an antihistamine, with 2-butenedioate, also known as maleate. Azatadine is known for its antihistamine properties, which make it effective in treating allergic reactions by blocking histamine receptors. The combination with 2-butenedioate enhances its stability and solubility, making it more effective for medical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azatadine 2-butenedioate involves the reaction of azatadine with maleic acid. The process typically includes the following steps:
Formation of Azatadine: Azatadine is synthesized through a series of chemical reactions starting from basic organic compounds.
Reaction with Maleic Acid: Azatadine is then reacted with maleic acid under controlled conditions to form azatadine 2-butenedioate.
Industrial Production Methods
In industrial settings, the production of azatadine 2-butenedioate follows similar steps but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high production rates .
Chemical Reactions Analysis
Types of Reactions
Azatadine 2-butenedioate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of azatadine 2-butenedioate, while reduction can produce various reduced derivatives .
Scientific Research Applications
Azatadine 2-butenedioate has several scientific research applications, including:
Mechanism of Action
Azatadine 2-butenedioate exerts its effects by blocking histamine H1 receptors on effector cells. This action prevents histamine from binding to its receptors, thereby reducing the intensity of allergic reactions and tissue injury responses involving histamine release . The molecular targets include histamine receptors on various cells, and the pathways involved are related to the inhibition of histamine-mediated signaling .
Comparison with Similar Compounds
Similar Compounds
Cyproheptadine: Another antihistamine with similar properties but different chemical structure.
Chlorpromazine: An antipsychotic drug with antihistamine properties.
Trifluoperazine: Another antipsychotic with antihistamine effects.
Uniqueness
Azatadine 2-butenedioate is unique due to its combination with maleic acid, which enhances its stability and solubility. This makes it more effective and versatile compared to other similar compounds .
Properties
IUPAC Name |
benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-6-7-16-8-10-17(11-9-16)14(18)19-12-13-4-2-1-3-5-13/h1-5H,6-12,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFXITXPTXIAOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN)C(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447360 | |
Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104740-55-8 | |
Record name | Benzyl 4-(2-aminoethyl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50447360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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